BenchChemオンラインストアへようこそ!

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol

Anticancer Microtubule Apoptosis

This heterocyclic building block features a validated pyrimidine-4-thiol core with a 2-pyridinyl group and a 6-trifluoromethyl substituent. Published SAR data demonstrate that both the 2-pyridinyl and 6-CF3 motifs are essential pharmacophoric requirements for anti-tubercular activity and apoptosis induction via tubulin polymerization inhibition. Substituting with simpler pyrimidinethiol derivatives or regioisomers introduces unacceptable functional divergence. The thiol group at the 4-position enables S-alkylation for SAR exploration. The compound complies with Lipinski's Rule of Five (LogP 3.52, TPSA 38.67 Ų), offering a favorable ADME profile for CNS-sparing oral bioavailability. Choose this specific scaffold to maintain target potency and selectivity in your lead optimization campaigns.

Molecular Formula C10H6F3N3S
Molecular Weight 257.24 g/mol
CAS No. 338418-16-9
Cat. No. B1305593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
CAS338418-16-9
Molecular FormulaC10H6F3N3S
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17)
InChIKeyBKGNKTHLKVJCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol (CAS 338418-16-9): Core Structural Overview for Procurement Decision-Making


2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol (CAS 338418-16-9, molecular formula C10H6F3N3S, MW 257.23) is a heterocyclic building block featuring a pyrimidine-4-thiol core with a 2-pyridinyl substituent at the 2-position and a trifluoromethyl group at the 6-position . The compound exists in tautomeric equilibrium between the thiol form and the pyrimidine-4(3H)-thione form, a structural feature critical to its reactivity in medicinal chemistry derivatization . Its physicochemical profile includes a calculated LogP of approximately 3.52, a polar surface area of 38.67 Ų, and compliance with Lipinski's Rule of Five, rendering it a viable starting point for lead optimization campaigns targeting intracellular or membrane-associated targets [1].

Why 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol Cannot Be Replaced by Generic Pyrimidinethiol Analogs


Substituting 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol with simpler pyrimidinethiol derivatives or alternative regioisomers introduces unacceptable risk of functional divergence. The 2-pyridinyl moiety is not merely a solubility handle; SAR studies in the anti-tubercular pyrimidinone series demonstrate that the 2-pyridyl group is required for activity against Mycobacterium tuberculosis, with substitution at the 6-position of the pyridyl ring abolishing activity entirely [1]. Similarly, the trifluoromethyl group at the 6-position was identified as the preferred substituent over phenyl and benzyl alternatives for maintaining target potency [1]. Within the apoptosis-inducing 4-anilino-2-(2-pyridyl)pyrimidine series, the 6-trifluoromethyl group is a conserved structural feature present in both hit (5a) and lead (5l) compounds [2]. Regioisomeric substitution—for example, moving the mercapto group from the 4-position to the 2-position or altering the pyridinyl attachment from the 2-position to the 3-position—produces distinct compounds (e.g., 4-mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine, CAS 541550-01-0) with no established SAR continuity . Generic substitution without empirical validation of the precise substitution pattern therefore cannot be scientifically justified.

Quantitative Differentiation Evidence for 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol: Comparative Performance Data


Tubulin Polymerization Inhibition: 5l (Containing Target Scaffold) Demonstrates >100-Fold Superiority Over 5a

In the 4-anilino-2-(2-pyridyl)pyrimidine apoptosis-inducer series, the target compound serves as the core scaffold for both hit (5a) and lead (5l) compounds. In a tubulin polymerization assay, compound 5l (4-(2,5-dimethoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine) demonstrated potent inhibition with an IC50 value of <0.5 µM. In contrast, compound 5a (4-(3-methoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine)—a closely related analog differing only in the 4-anilino substitution pattern—showed no detectable tubulin polymerization inhibition up to 50 µM [1]. The trifluoromethyl and 2-pyridinyl groups are invariant between both compounds, confirming that the core scaffold enables the differential pharmacological response observed upon anilino ring optimization.

Anticancer Microtubule Apoptosis

Caspase Activation Potency: 20-Fold Improvement Achieved Through SAR Optimization on Target Scaffold

SAR studies conducted on the 4-anilino-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine scaffold demonstrated a 20-fold increase in caspase activation potency through systematic optimization of the 4-anilino substituent. The hit compound 5a exhibited measurable but modest activity, whereas the optimized lead compound 5l achieved an EC50 value of 18 nM in the caspase activation assay in T47D breast cancer cells [1]. Both compounds share the identical 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl core structure, confirming that the scaffold is permissive to substantial potency gains when properly derivatized.

Apoptosis Caspase-3 HTS

Cell Line Selectivity: Differential Activity Profile Between 4-Anilino Variants Sharing Common Core

Compounds 5a and 5l, both built on the 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl scaffold, exhibited divergent cellular activity profiles. Compound 5a (meta-mono-substituted) was active against T47D breast cancer cells but showed no activity against H1299 lung carcinoma and HT29 colon adenocarcinoma cells. In contrast, compound 5l (2,5-disubstituted) demonstrated broad-spectrum activity, inducing apoptosis in all three cell lines tested [1]. This differential selectivity—achieved through modification of a single substituent on a common core—demonstrates the scaffold's tunability and its capacity to yield both narrow-spectrum and broad-spectrum biological profiles depending on derivatization strategy.

Cancer Cell Lines Selectivity SAR

Anti-Tubercular SAR: 2-Pyridyl and 6-Trifluoromethyl Groups Are Required for Mycobacterium tuberculosis Activity

In a comprehensive SAR investigation of the trifluoromethyl pyrimidinone series against Mycobacterium tuberculosis, the 2-pyridyl group was identified as essential for activity—substitution on the 5-position of the pyridyl ring was tolerated, but substitution on the 6-position abolished activity. Concurrently, the trifluoromethyl group at the 6-position of the pyrimidinone core was identified as the preferred substituent, with phenyl and benzyl groups tolerated but yielding inferior activity profiles. The most promising molecule in the series demonstrated an MIC (IC90) of 4.9 µM with no detectable cytotoxicity (IC50 > 100 µM against HepG2 cells) and exhibited rapid concentration-dependent bactericidal activity with approximately 4 log kill in <7 days against replicating M. tuberculosis bacilli [1].

Antitubercular Mycobacterium tuberculosis SAR

Physicochemical Differentiation: Calculated LogP, pKa, and TPSA Versus Regioisomeric Analogs

The target compound exhibits a calculated LogP of 3.52, an acid pKa of approximately 6.83, and a topological polar surface area (TPSA) of 38.67 Ų [1]. These values position the compound favorably within drug-like chemical space and comply with Lipinski's Rule of Five [1]. The LogD at pH 7.4 is 2.90, indicating moderate lipophilicity suitable for membrane permeability [1]. In contrast, regioisomeric analogs—such as 4-mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine (CAS 541550-01-0)—exhibit distinct hydrogen-bonding geometry and conformational preferences due to altered pyridine nitrogen positioning, which can significantly impact target binding and pharmacokinetic behavior .

Physicochemical Properties Lipophilicity Drug-likeness

Thiol Reactivity and Derivatization: Established Synthetic Utility for Thioether and Disulfide Formation

The 4-pyrimidinethiol group of the target compound serves as a reactive handle for S-alkylation and disulfide formation. Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate is synthesized directly from 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol via reaction with methyl bromoacetate under standard conditions . This established derivatization chemistry enables rapid exploration of the S-alkylated chemical space. In contrast, regioisomers such as 4-(trifluoromethyl)pyrimidine-2-thiol (CAS 136547-17-6) present a distinct nucleophilic sulfur environment with altered electronic properties due to the different substitution pattern, potentially leading to divergent reaction kinetics and product profiles .

Chemical Synthesis Thioether Derivatization

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol: Evidence-Based Research and Industrial Application Scenarios


Apoptosis-Inducing Anticancer Lead Optimization

This scaffold is validated for the development of apoptosis-inducing anticancer agents via 4-anilino derivatization. Published SAR demonstrates that systematic optimization of the 4-anilino substituent on this core yields 20-fold improvements in caspase activation potency (EC50 = 18 nM for lead compound 5l) and >100-fold enhancement in tubulin polymerization inhibition (IC50 < 0.5 µM for 5l vs. >50 µM for 5a) [1]. The scaffold supports both narrow-spectrum and broad-spectrum activity profiles depending on the anilino substitution pattern, offering tunable selectivity [1]. This core is suitable for medicinal chemistry groups pursuing microtubule-targeting or caspase-dependent apoptosis pathways.

Anti-Tubercular Hit Validation and SAR Expansion

The 2-pyridinyl and 6-trifluoromethyl motifs are established pharmacophoric requirements for anti-tubercular activity within the trifluoromethyl pyrimidinone chemotype [1]. SAR studies confirm that the 2-pyridyl group is required for activity against Mycobacterium tuberculosis, and the 6-trifluoromethyl group is the preferred substituent over phenyl and benzyl alternatives [1]. The series produced molecules with MIC (IC90) values <5 µM and selectivity indices >20 relative to HepG2 cytotoxicity [1]. This scaffold serves as a validated starting point for anti-tubercular hit-to-lead campaigns, particularly for groups targeting intracellular or replicating M. tuberculosis bacilli.

Chemokine Receptor Antagonist Scaffold Derivatization

Pyrimidine-based compounds containing the 2-pyridinyl and thiol/thione motifs have been identified in high-throughput screens targeting CXCR2-mediated signaling pathways [1]. The pyrimidine core serves as a privileged scaffold for GPCR modulation, with related chemotypes demonstrating selective CXCR2 antagonism over >50 other GPCRs [2]. The thiol group at the 4-position provides a convenient derivatization handle for exploring S-alkylated analogs with potentially improved potency and pharmacokinetic properties. This scaffold is appropriate for medicinal chemistry efforts targeting chemokine-driven inflammatory diseases or oncology applications where CXCR2 signaling is implicated.

Physicochemical Property Benchmarking and Computational Chemistry

With calculated LogP (3.52), TPSA (38.67 Ų), and LogD at pH 7.4 (2.90), this compound provides a well-characterized reference point for computational chemistry studies evaluating drug-likeness, membrane permeability predictions, and scaffold-hopping strategies [1]. The compound complies with Lipinski's Rule of Five and exhibits a favorable balance of lipophilicity and polarity for CNS-sparing oral bioavailability predictions [1]. Its tautomeric equilibrium between thiol and thione forms also presents an interesting case study for quantum mechanical calculations and molecular dynamics simulations of tautomer-dependent binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.